2,3-Dichloro-4-nitrobenzodifluoride

Description

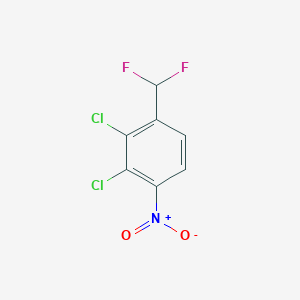

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-1-(difluoromethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F2NO2/c8-5-3(7(10)11)1-2-4(6(5)9)12(13)14/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYZVONZTBQKPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)F)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Proposed Synthesis Route for 2,3-Dichloro-4-nitrobenzodifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-4-nitrobenzodifluoride is a specialized organic compound with potential applications in pharmaceutical and agrochemical research due to its unique combination of functional groups. The presence of chlorine, fluorine, and a nitro group on the benzene ring suggests its utility as a versatile intermediate for the synthesis of more complex molecules. This technical guide outlines a proposed synthesis route for this compound, based on established chemical principles and analogous reactions reported in the literature, as no direct synthesis protocol for this specific molecule is readily available in published scientific literature. The proposed pathway involves the nitration of a commercially available starting material, 2,3-Dichlorobenzotrifluoride.

Proposed Synthesis Pathway

The most direct and plausible method for the synthesis of this compound is the electrophilic aromatic substitution (nitration) of 2,3-Dichlorobenzotrifluoride. The trifluoromethyl group is a meta-directing deactivator, while the chlorine atoms are ortho, para-directing deactivators. Considering the positions of the substituents, the nitration is expected to occur at the 4-position of the benzene ring.

The reaction involves treating 2,3-Dichlorobenzotrifluoride with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Reaction Scheme:

Experimental Protocols

The following is a detailed experimental protocol for the proposed nitration of 2,3-Dichlorobenzotrifluoride. This protocol is adapted from established methods for the nitration of similar deactivated aromatic compounds.

Materials and Equipment:

-

2,3-Dichlorobenzotrifluoride

-

Concentrated nitric acid (98%)

-

Concentrated sulfuric acid (98%)

-

Ice bath

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Standard laboratory glassware for workup and purification

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated nitric acid dropwise to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Nitration Reaction: Once the nitrating mixture is prepared and cooled, begin the dropwise addition of 2,3-Dichlorobenzotrifluoride. The reaction is exothermic, so the addition rate should be controlled to maintain the reaction temperature between 20-30 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with stirring. This will precipitate the crude product.

-

Isolation and Purification:

-

Filter the precipitated solid and wash it with cold water until the washings are neutral to litmus paper.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield the final product, this compound.

-

Quantitative Data

The following table summarizes the quantitative data for the proposed synthesis of this compound, based on a laboratory-scale reaction.

| Parameter | Value |

| Reactants | |

| 2,3-Dichlorobenzotrifluoride | 1.0 molar equivalent |

| Concentrated Nitric Acid (98%) | 1.2 - 1.5 molar equivalents |

| Concentrated Sulfuric Acid (98%) | 2.0 - 3.0 molar equivalents |

| Reaction Conditions | |

| Temperature | 20-30 °C |

| Reaction Time | 2-4 hours |

| Expected Outcome | |

| Theoretical Yield | Based on the limiting reactant |

| Expected Purity (after recrystallization) | >98% |

Visualizations

Reaction Pathway Diagram

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the proposed synthesis.

Conclusion

This technical guide provides a comprehensive overview of a proposed synthesis route for this compound via the nitration of 2,3-Dichlorobenzotrifluoride. The detailed experimental protocol, quantitative data, and visual diagrams offer a solid foundation for researchers to undertake the synthesis of this potentially valuable compound. As with any chemical synthesis, appropriate safety precautions should be taken, and the reaction should be performed in a well-ventilated fume hood. The final product should be thoroughly characterized to confirm its identity and purity.

Physicochemical properties of 2,3-Dichloro-4-nitrobenzodifluoride

An In-depth Technical Guide to 2,3-Dichloro-4-fluoronitrobenzene

Introduction

2,3-Dichloro-4-fluoronitrobenzene is a halogenated and nitrated aromatic compound. Its structure, featuring two chlorine atoms, a fluorine atom, and a nitro group on a benzene ring, makes it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the halogens significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic substitution reactions. This property is often exploited in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Physicochemical Properties

The physicochemical properties of 2,3-Dichloro-4-fluoronitrobenzene are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂FNO₂ | [1] |

| Molecular Weight | 209.99 g/mol | [1] |

| CAS Number | 36556-51-1 | [1] |

| Appearance | Not specified, likely a solid | - |

| Boiling Point | 265.7 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Flash Point | 114.5 ± 25.9 °C | [2] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [2] |

| Refractive Index | 1.572 | [2] |

| LogP (Octanol-Water Partition Coefficient) | 2.42 | [2] |

| Topological Polar Surface Area | 45.8 Ų | [1] |

Safety and Handling

2,3-Dichloro-4-fluoronitrobenzene is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

Hazard Classifications:

-

Acute Toxicity, Oral: Toxic if swallowed.[1]

-

Acute Toxicity, Dermal: Toxic in contact with skin.[1]

-

Acute Toxicity, Inhalation: Toxic if inhaled.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation: May cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

-

Chemical-resistant gloves

-

Safety goggles or face shield

-

Laboratory coat

-

Use in a chemical fume hood to avoid inhalation of dust or vapors.

Experimental Protocols

While specific experimental protocols for the synthesis of 2,3-Dichloro-4-fluoronitrobenzene are not detailed in the provided search results, a general approach can be inferred from related syntheses of similar compounds. The synthesis would likely involve the nitration of a dichlorofluorobenzene precursor.

A plausible synthetic pathway is the nitration of 2,3-dichlorofluorobenzene.

Caption: General workflow for the synthesis of 2,3-Dichloro-4-fluoronitrobenzene.

Potential Applications and Signaling Pathways

Halogenated nitroaromatic compounds are important precursors in the synthesis of various biologically active molecules. The chlorine and fluorine atoms on the benzene ring can be selectively replaced by other functional groups through nucleophilic aromatic substitution. The nitro group can be reduced to an amino group, which is a key functional group in many pharmaceuticals.

While there is no specific information on signaling pathways directly involving 2,3-Dichloro-4-fluoronitrobenzene, its derivatives could potentially interact with various biological targets. For instance, similar structures are known to be intermediates in the synthesis of kinase inhibitors, which are crucial in cancer therapy. The general logical relationship for its potential use in drug discovery is outlined below.

Caption: Logical workflow for the utility of 2,3-Dichloro-4-fluoronitrobenzene in drug discovery.

Conclusion

2,3-Dichloro-4-fluoronitrobenzene is a valuable chemical intermediate with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. Its physicochemical properties and reactivity make it a versatile building block in organic chemistry. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. Further research into its applications could unveil new synthetic routes and novel bioactive molecules.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3-Dichloro-4-nitrobenzodifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical electron ionization (EI) mass spectrometry fragmentation of 2,3-dichloro-4-nitrobenzodifluoride. The information presented is based on established fragmentation patterns of nitroaromatic and halogenated compounds, offering a predictive framework for the analysis of this molecule.

Theoretical Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through a series of characteristic neutral losses, primarily involving the nitro group and the halogen substituents. The initial event is the ionization of the parent molecule to form the molecular ion (M+•). Subsequent fragmentation is driven by the stability of the resulting fragment ions and neutral species.

The primary fragmentation pathways anticipated for this compound include the loss of the nitro group as either a nitro radical (•NO₂) or a nitric oxide radical (•NO). The loss of a chlorine atom is also a probable initial fragmentation step. Further fragmentation of the primary daughter ions can occur through the sequential loss of other substituents or small neutral molecules.

Quantitative Fragmentation Data

The following table summarizes the proposed major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses from the molecular ion or subsequent fragments. The nominal molecular weight of this compound is 229 u (using ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O). The table will use the m/z based on the most abundant isotopes. It is important to note that the presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for M and M+2).

| m/z (Nominal) | Proposed Fragment Ion | Description of Neutral Loss |

| 229 | [C₆H₂Cl₂F₂NO₂]⁺• | Molecular Ion (M⁺•) |

| 199 | [C₆H₂Cl₂F₂O]⁺• | Loss of •NO |

| 194 | [C₆H₂ClF₂NO₂]⁺ | Loss of •Cl |

| 183 | [C₆H₂Cl₂F₂]⁺• | Loss of •NO₂ |

| 164 | [C₆H₂Cl₂F]⁺ | From m/z 183, loss of •F |

| 148 | [C₆H₂ClF₂]⁺ | From m/z 183, loss of •Cl |

| 129 | [C₆H₂ClF]⁺• | From m/z 148, loss of •F |

| 113 | [C₆H₂F₂]⁺• | From m/z 148, loss of •Cl |

Experimental Protocol: Electron Ionization Mass Spectrometry

This protocol outlines a general procedure for the analysis of a solid, volatile aromatic compound like this compound using a standard electron ionization mass spectrometer.

3.1. Sample Preparation

-

Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum.

-

Accurately weigh approximately 1-2 mg of the solid sample.

-

Dissolve the sample in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

-

Introduce the sample into a clean sample vial suitable for the mass spectrometer's direct insertion probe or autosampler.

-

If using a direct insertion probe, carefully apply a small amount of the solution to the tip of the probe and allow the solvent to evaporate completely.

3.2. Instrument Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns)

-

Source Temperature: 200-250 °C (or as optimized for the compound's volatility and thermal stability)

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector

-

Scan Range: m/z 40-300 (to encompass the molecular ion and expected fragments)

-

Scan Rate: 1-2 scans/second

-

Vacuum: High vacuum (typically 10⁻⁶ to 10⁻⁷ Torr)

3.3. Data Acquisition

-

Introduce the sample into the ion source via the direct insertion probe or GC inlet.

-

If using a direct insertion probe, gradually heat the probe to volatilize the sample.

-

Begin data acquisition and monitor the total ion chromatogram (TIC).

-

Acquire mass spectra across the peak corresponding to the analyte.

-

Average the spectra across the chromatographic or evaporation peak to obtain a representative mass spectrum.

3.4. Data Analysis

-

Identify the molecular ion peak (M+•), considering the isotopic pattern for two chlorine atoms.

-

Identify the major fragment ions and propose their structures based on the observed neutral losses.

-

Compare the obtained spectrum with library spectra of similar compounds if available.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed hierarchical fragmentation of this compound.

Caption: Proposed EI fragmentation of this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of 2,3-Dichloro-4-nitrobenzodifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 2,3-Dichloro-4-nitrobenzodifluoride. Due to the absence of direct experimental spectra for this specific compound in the public domain, this guide synthesizes data from analogous molecular structures to predict the characteristic vibrational frequencies. It also outlines a comprehensive experimental protocol for acquiring an IR spectrum for this and similar solid aromatic compounds.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is determined by the vibrational modes of its constituent functional groups. The predicted absorption bands, their corresponding vibrational modes, and expected wavenumber ranges are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aromatic C=C | Ring Stretching | 1600 - 1475 | Medium to Weak |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1475 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1290 | Strong |

| Aromatic C-F | Stretching | 1250 - 1000 | Strong |

| Aromatic C-Cl | Stretching | 800 - 600 | Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |

Aromatic nitro compounds typically exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bond.[1][2][3] For aromatic nitro compounds, these bands are generally observed in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[1][3] The aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹.[4][5][6] The carbon-carbon stretching vibrations within the aromatic ring typically give rise to absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[4] The C-Cl stretching vibrations in aromatic compounds are generally found in the 800-600 cm⁻¹ range.[7]

Experimental Protocol: Obtaining the IR Spectrum of a Solid Aromatic Compound

The following protocol details the methodology for obtaining a high-quality infrared spectrum of a solid sample such as this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

1. Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR accessory, typically with a zinc selenide (ZnSe) or diamond crystal, is correctly installed.

-

Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth to remove any residues.

2. Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

-

The background spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

3. Sample Preparation and Application:

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

4. Sample Spectrum Acquisition:

-

Collect the infrared spectrum of the sample. The instrument will automatically ratio the single-beam spectrum of the sample against the previously collected background spectrum to generate the absorbance or transmittance spectrum.

-

As with the background, the sample spectrum should be an average of multiple scans to ensure good data quality.

5. Data Processing and Analysis:

-

The resulting spectrum can be processed using the spectrometer's software. This may include baseline correction, smoothing, and peak picking to identify the exact wavenumbers of the absorption bands.

-

Compare the obtained spectrum with the predicted values and known spectral databases for interpretation.

6. Cleaning:

-

After the measurement, release the pressure arm, and carefully remove the sample from the ATR crystal.

-

Clean the crystal surface thoroughly with an appropriate solvent to prepare for the next measurement.

Visualizations

The following diagrams illustrate key aspects of the infrared spectroscopic analysis of this compound.

Caption: Functional groups and their IR regions.

Caption: Experimental workflow for ATR-FTIR.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide on the Crystal Structure of Dichloronitrobenzene Isomers as Surrogates for 2,3-Dichloro-4-nitrobenzodifluoride

Disclaimer: No crystallographic data was found for "2,3-Dichloro-4-nitrobenzodifluoride." The chemical name is non-standard, and the compound may be novel or has not been synthesized and characterized. This guide will focus on the well-characterized isomers of dichloronitrobenzene, which serve as suitable analogs for understanding the structural and chemical properties of halogenated nitroaromatic compounds. The primary focus will be on 3,4-Dichloronitrobenzene, for which a complete crystal structure has been published.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the solid-state properties and synthesis of halogenated nitroaromatics.

Introduction

Halogenated nitroaromatic compounds are an important class of organic molecules that serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Their chemical reactivity and biological activity are significantly influenced by the nature and position of the halogen and nitro substituents on the benzene ring. Understanding the precise three-dimensional arrangement of atoms in the solid state, as determined by X-ray crystallography, is crucial for rational drug design, polymorphism screening, and optimizing synthetic routes.

This whitepaper provides a detailed overview of the crystal structure and synthesis of dichloronitrobenzene isomers, with a primary focus on 3,4-Dichloronitrobenzene.

Physicochemical and Crystallographic Data

The physicochemical and crystallographic data for three isomers of dichloronitrobenzene are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Dichloronitrobenzene Isomers

| Property | 2,3-Dichloronitrobenzene | 3,4-Dichloronitrobenzene | 2,5-Dichloronitrobenzene |

| Molecular Formula | C₆H₃Cl₂NO₂ | C₆H₃Cl₂NO₂ | C₆H₃Cl₂NO₂ |

| Molecular Weight | 192.00 g/mol [1][2] | 192.0 g/mol [3] | 192.00 g/mol [4] |

| Appearance | Light yellow crystals[2] | Colorless to yellow crystals | Yellow flakes[5] |

| Melting Point | 61 °C[1] | 39-41 °C[6] | 56 °C |

| Boiling Point | 257 °C[1] | 255-256 °C | 267 °C |

| Solubility in Water | 74.1 mg/L[1] | Insoluble | 95 mg/L at 25 °C[4] |

Table 2: Crystallographic Data for 3,4-Dichloronitrobenzene [3]

| Parameter | Value |

| Chemical Formula | C₆H₃Cl₂NO₂ |

| Formula Weight | 192.0 g/mol |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| Unit Cell Dimensions | a = 28.094(12) Å, c = 3.838(6) Å |

| Volume | 3030 ų |

| Z | 16 |

| Calculated Density | 1.68 Mg m⁻³ |

| Radiation | Mo Kα |

| Final R value | 0.07 |

The molecule of 3,4-Dichloronitrobenzene is nearly planar, with the nitro group's plane inclined at an angle of 8.8° to the benzene ring. The crystal packing is characterized by a short intermolecular contact between a chlorine atom and an oxygen atom of the nitro group of a neighboring molecule (Cl(2)···O(2ii)) of 3.095 Å.[3]

Experimental Protocols

The synthesis of dichloronitrobenzene isomers is typically achieved through the nitration of dichlorobenzene. The regioselectivity of the reaction is highly dependent on the starting isomer and the reaction conditions.

The nitration of 1,2-dichlorobenzene is the most common route for the synthesis of 3,4-dichloronitrobenzene and 2,3-dichloronitrobenzene.[7][8]

-

Reactants: 1,2-dichlorobenzene, mixed acid (concentrated nitric acid and concentrated sulfuric acid).

-

Procedure: 1,2-dichlorobenzene is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature, typically between 35-60 °C.[7] The reaction yields a mixture of 3,4-dichloronitrobenzene (major product, around 90%) and 2,3-dichloronitrobenzene (minor product, around 10%).[7]

-

Work-up and Purification: The product mixture is separated from the acid layer. The isomers can be separated by fractional crystallization.[7]

To favor the formation of the 2,3-isomer, an anhydrous mixture of phosphoric acid, sulfuric acid, and nitric acid can be used.[8][9]

2,5-Dichloronitrobenzene is synthesized by the nitration of 1,4-dichlorobenzene.[10]

-

Reactants: 1,4-dichlorobenzene, mixed acid (concentrated nitric acid and concentrated sulfuric acid).

-

Procedure: The nitration of 1,4-dichlorobenzene with mixed acid at 35–65 °C gives an almost pure product of 2,5-Dichloronitrobenzene with a high yield (around 98%).[10]

-

Work-up and Purification: The organic phase is separated, washed with an aqueous base (e.g., Na₂CO₃ solution) and then water, dried, and the solvent is removed under reduced pressure to yield the final product.[10] The product can be further purified by crystallization from ethanol.[5]

Logical Relationships and Experimental Workflows

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis and characterization of dichloronitrobenzene isomers.

Caption: Synthetic pathways to dichloronitrobenzene isomers.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. 2,3-Dichloronitrobenzene | C6H3Cl2NO2 | CID 18555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. 2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-Dichloronitrobenzene | 89-61-2 [chemicalbook.com]

- 6. 3,4-Dichloronitrobenzene | 99-54-7 [chemicalbook.com]

- 7. 3,4-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 8. EP0581148A1 - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]

- 9. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]

- 10. 2,5-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2,3-Dichloro-4-nitrobenzodifluoride in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2,3-Dichloro-4-nitrobenzodifluoride is a critical physicochemical property. It influences various aspects of the drug development process, including reaction kinetics during synthesis, the efficiency of purification and crystallization, formulation design, and ultimately, the bioavailability of the final drug product. A thorough understanding of a compound's solubility profile in different organic solvents is essential for process optimization and ensuring product quality and performance.

This technical guide outlines a standard methodology for the experimental determination of the solubility of this compound, enabling researchers to generate the necessary data for their specific applications.

Illustrative Solubility Data Presentation

Quantitative solubility data is most effectively presented in a tabular format to allow for easy comparison across different solvents and conditions. The following table is a template illustrating how experimentally determined solubility data for this compound could be organized.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | 25 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Acetone | 25 | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined |

| Dichloromethane | 25 | Data to be determined |

| Toluene | 25 | Data to be determined |

| Acetonitrile | 25 | Data to be determined |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined |

Note: The values in this table are placeholders and must be determined experimentally.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed protocol for determining the solubility of a solid compound like this compound in an organic solvent using the equilibrium gravimetric method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps (e.g., 20 mL)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and syringes

-

Pre-weighed evaporation dishes or beakers

-

Vacuum oven or desiccator

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume (e.g., 10 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, stop the shaker and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 5 mL) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately pass the supernatant through a syringe filter (also pre-warmed to the experimental temperature) into a pre-weighed (tared) evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtrate into a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Once the solvent is completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solid residue on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

3.3. Calculation of Solubility

The solubility (S) is calculated using the following formula:

S ( g/100 mL) = [ (Mass of dish + residue) - (Mass of empty dish) ] / (Volume of filtrate in mL) * 100

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows.

Caption: Workflow for Gravimetric Solubility Determination.

Navigating Chemical Nomenclature: A Guide to Identifying 2,3-Dichloro-4-nitrobenzodifluoride and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the challenge of identifying the specific chemical compound "2,3-Dichloro-4-nitrobenzodifluoride." An exhaustive search for a registered CAS number for this exact name has not yielded a definitive result, suggesting a potential ambiguity in the chemical nomenclature. This document provides a systematic approach for researchers to navigate such challenges and presents data on structurally similar, confirmed chemical entities that may be of interest in a research and development context.

The Challenge of Ambiguous Nomenclature

The term "benzodifluoride" in the provided name is the primary source of ambiguity. It could potentially refer to several distinct structural arrangements:

-

Two separate fluorine atoms on the benzene ring. The specific locants (positions) for these fluorine atoms are not provided in the name.

-

A difluoromethyl group (-CHF2) attached to the benzene ring.

-

A geminal difluoride where two fluorine atoms are attached to the same carbon of a substituent on the benzene ring.

This ambiguity highlights the critical importance of precise IUPAC naming conventions in chemical research. To resolve this, a logical workflow can be employed.

Caption: Workflow for identifying a chemical with an ambiguous name.

Structurally Related and Confirmed Compounds

Given the lack of a direct match, we present data on several closely related compounds that are registered and for which data is available. These compounds share the dichloronitrobenzene core and incorporate fluorine, making them relevant for researchers in similar fields of study.

2,3-Dichloro-4-fluoronitrobenzene

This compound features a single fluorine atom at the 4-position, which is a common substitution pattern.

| Property | Value |

| CAS Number | 36556-51-1 |

| Molecular Formula | C₆H₂Cl₂FNO₂ |

| Molecular Weight | 209.99 g/mol |

| IUPAC Name | 2,3-dichloro-1-fluoro-4-nitrobenzene |

Hazards Identification:

-

Toxic if swallowed (H301)[1]

-

Harmful if swallowed (H302)[1]

-

Toxic in contact with skin (H311)[1]

-

Causes skin irritation (H315)[1]

-

Causes serious eye irritation (H319)[1]

-

Toxic if inhaled (H331)[1]

-

May cause respiratory irritation (H335)[1]

1,3-Dichloro-2-fluoro-4-nitrobenzene

This isomer has a different arrangement of the chloro and fluoro substituents.

| Property | Value |

| CAS Number | 393-79-3 |

| Molecular Formula | C₆H₂Cl₂FNO₂ |

| Molecular Weight | 209.99 g/mol |

| IUPAC Name | 1,3-dichloro-2-fluoro-4-nitrobenzene |

Hazards Identification:

2,4-Dichloro-3-nitrobenzotrifluoride

This compound contains a trifluoromethyl group, a common bioisostere for other functional groups in drug design.

| Property | Value |

| CAS Number | 203915-49-5 |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ |

| Molecular Weight | 260.00 g/mol |

| IUPAC Name | 1,3-dichloro-2-nitro-4-(trifluoromethyl)benzene |

| Boiling Point | 267.5±35.0 °C (Predicted) |

| Density | 1.638±0.06 g/cm³ (Predicted) |

Applications:

-

This compound is a useful reagent in the preparation of aryl ethers that act as HIF-2α inhibitors for cancer treatment.[3]

2,4-Dichloro-5-nitrobenzotrifluoride

Another trifluoromethyl-containing isomer with potential applications in synthesis.

| Property | Value |

| CAS Number | 400-70-4 |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ |

| Molecular Weight | 260.00 g/mol |

| IUPAC Name | 1,5-dichloro-2-nitro-4-(trifluoromethyl)benzene |

Applications:

-

Has been used in the synthesis of 2-substituted 3,7,8-trichlorodibenzo-p-dioxins and new substituted 10H-phenothiazines.[4]

Experimental Protocols: Synthesis of Related Compounds

Detailed experimental procedures for the synthesis of these types of compounds are often proprietary or described in patent literature. However, general synthetic routes can be outlined. The synthesis of fluorinated and chlorinated nitroaromatics often involves halogen exchange reactions or direct electrophilic aromatic substitution.

A general procedure for the synthesis of a fluoronitrobenzene from a dichloronitrobenzene can be inferred from the patent literature. This often involves a nucleophilic aromatic substitution reaction where a chlorine atom is displaced by a fluoride ion.

Caption: Generalized workflow for the synthesis of fluoronitrobenzenes.

Example Protocol: Preparation of 3-chloro-4-fluoro-nitrobenzene [5] A mixture of 3,4-dichloronitrobenzene (0.4 moles) and dried potassium fluoride (0.44 moles) in sulfolane (35 g) was stirred at 240°C for 24 hours. The resulting product mixture was then worked up to isolate the 3-chloro-4-fluoro-nitrobenzene. This method highlights the use of a polar aprotic solvent and high temperatures to facilitate the halogen exchange.

Note on Synthesis of Difluoronitrobenzenes: The synthesis of difluoronitrobenzenes can be achieved by reacting dichloronitrobenzenes with an excess of a fluorinating agent, such as potassium fluoride, often in the presence of a phase-transfer catalyst.[6]

Conclusion and Recommendations for Researchers

-

Verify Chemical Structures: Always use a precise structural representation (e.g., SMILES, InChI, or a chemical drawing) in addition to the chemical name to avoid ambiguity.

-

Consult Multiple Databases: Utilize resources like PubChem, CAS SciFinder, and Reaxys to cross-reference chemical information.

-

Consider Structural Analogs: If a specific compound cannot be located, exploring the properties and synthesis of close structural analogs can provide valuable insights for research and development.

The data presented for the related compounds, including their CAS numbers, properties, and general synthetic considerations, should serve as a valuable starting point for scientists and professionals in the field of drug development and chemical research.

References

- 1. 2,3-Dichloro-4-fluoronitrobenzene | C6H2Cl2FNO2 | CID 14876020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dichloro-2-fluoro-4-nitrobenzene | C6H2Cl2FNO2 | CID 223081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-DICHLORO-3-NITROBENZOTRIFLUORIDE CAS#: 203915-49-5 [amp.chemicalbook.com]

- 4. Buy 2,4-Dichloro-3-nitrobenzotrifluoride | 203915-49-5 [smolecule.com]

- 5. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 6. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]

Reactivity of Halogenated Nitroaromatic Compounds with Nucleophiles: A Technical Guide

Disclaimer: The specific compound "2,3-Dichloro-4-nitrobenzodifluoride" is not well-documented in publicly available scientific literature. Therefore, this guide will focus on the reactivity of a closely related and extensively studied compound, 1,2-dichloro-4-nitrobenzene , as a representative model for nucleophilic aromatic substitution (SNAr) reactions. The principles and experimental methodologies described herein are broadly applicable to similar polysubstituted nitroaromatic systems.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction class in organic chemistry, particularly for the synthesis of functionalized aromatic compounds.[1][2][3] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2][4] The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), is crucial for activating the aromatic ring towards nucleophilic attack.[2][4][5] These groups stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction.[2][5]

For di- or polysubstituted aromatic rings, the regioselectivity of the substitution is determined by the position of the electron-withdrawing group relative to the leaving groups (in this case, chlorine atoms). Generally, halogens positioned ortho or para to a nitro group are more readily displaced by nucleophiles.[4][6][7]

Reactivity Profile of 1,2-Dichloro-4-nitrobenzene

1,2-Dichloro-4-nitrobenzene serves as a versatile intermediate in the synthesis of agrochemicals and dyes.[8] One of its chlorine atoms is particularly reactive towards nucleophiles.[8] The nitro group at the 4-position activates the chlorine atom at the 2-position (ortho) and the chlorine atom at the 1-position (meta). Due to superior resonance stabilization of the Meisenheimer complex, nucleophilic attack preferentially occurs at the C-2 position, which is ortho to the nitro group.

Reaction with Fluoride Ions

The exchange of a chlorine atom for a fluorine atom (Halex reaction) is an important industrial process.

| Nucleophile | Product | Reaction Conditions | Yield | Reference |

| Potassium Fluoride (KF) | 2-Chloro-1-fluoro-4-nitrobenzene | DMSO, 180°C, N₂ protection | High (Specific yield not detailed in the provided text) | [6][8] |

Reaction with Alkoxides

Alkoxides are potent nucleophiles that readily displace activated chlorine atoms.

| Nucleophile | Product | Reaction Conditions | Yield | Reference |

| Potassium Methoxide (MeO⁻/K⁺) | 2-Methoxy-1-chloro-4-nitrobenzene | Methanol, Heat | Not specified | [4] |

Reaction with Amines

The reaction with ammonia or primary/secondary amines is a common route to substituted anilines.

| Nucleophile | Product | Reaction Conditions | Yield | Reference |

| Ammonia (NH₃) | 2-Chloro-4-nitroaniline | Not specified | Not specified | [8] |

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution

The following is a generalized protocol for the reaction of 1,2-dichloro-4-nitrobenzene with a nucleophile. Specific parameters should be optimized for each reaction.

References

- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i.. [askfilo.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. organic chemistry - Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Electrophilic Sites and Reactivity of 2,3-Dichloro-4-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic nature and reactivity of 2,3-dichloro-4-nitrobenzotrifluoride. The document elucidates the key reactive sites, predictable reaction pathways, and provides practical experimental context for professionals engaged in organic synthesis and drug discovery.

Introduction: Understanding the Reactivity of 2,3-Dichloro-4-nitrobenzotrifluoride

2,3-Dichloro-4-nitrobenzotrifluoride is a highly functionalized aromatic compound. Its reactivity is dominated by the presence of strong electron-withdrawing groups: a nitro group (-NO2), a trifluoromethyl group (-CF3), and two chlorine atoms (-Cl). These substituents create significant electron deficiency on the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) .

While the term "electrophilic sites" correctly describes the electron-poor carbon atoms of the benzene ring, it is crucial to understand that the primary reactions at these sites involve attack by nucleophiles. Therefore, this guide will focus on identifying the positions most susceptible to nucleophilic attack and the subsequent displacement of a leaving group.

Molecular Structure and Electronic Effects of Substituents

The reactivity of the benzene ring in 2,3-dichloro-4-nitrobenzotrifluoride is dictated by the cumulative electronic effects of its substituents.

-

Nitro Group (-NO2): Located at the C4 position, the nitro group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It strongly deactivates the ring towards electrophilic attack but potently activates it for nucleophilic attack, particularly at the ortho (C3, C5) and para (C1) positions.

-

Trifluoromethyl Group (-CF3): Situated at the C1 position, the trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (strong -I effect). It does not participate in resonance but significantly enhances the electrophilicity of the ring carbons, thereby activating the ring for nucleophilic substitution.

-

Chlorine Atoms (-Cl): At positions C2 and C3, the chlorine atoms are also electron-withdrawing via induction (-I effect) but are weak resonance donors (+M effect). Their primary role in the context of this molecule is to act as potential leaving groups during nucleophilic aromatic substitution.

The synergistic electron withdrawal by the -NO2 and -CF3 groups makes the aromatic ring an excellent substrate for SNAr reactions.

Identification of Primary Electrophilic Sites for Nucleophilic Attack

The most probable sites for nucleophilic attack are the carbon atoms bearing the chlorine atoms, as these halogens can function as effective leaving groups. The regioselectivity of the substitution is determined by the positions of the activating groups.

-

C3-Position: The chlorine atom at C3 is ortho to the strongly activating nitro group. This proximity provides significant activation for nucleophilic attack.

-

C2-Position: The chlorine atom at C2 is meta to the nitro group but ortho to the trifluoromethyl group. While the -CF3 group is activating, the activation from an ortho -NO2 group is generally stronger.

Therefore, the C3 position is predicted to be the primary site for nucleophilic aromatic substitution due to the powerful activation conferred by the adjacent nitro group. A secondary substitution at the C2 position may be possible under more forcing conditions.

Below is a diagram illustrating the logical relationship between the substituents and the activation of the electrophilic sites.

Caption: Logical flow of substituent effects on the aromatic ring.

Quantitative Data from Reactions of Related Compounds

| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 4-Chloro-3-nitrobenzotrifluoride | Ammonium Nitrate | Ionic Liquid | 70 | 9 | 3-Nitro-4-chlorobenzotrifluoride | 85 | [1] |

| 2,4-Difluoronitrobenzene | Morpholine | Ethanol | N/A | N/A | 4-(2-Fluoro-4-nitrophenyl)morpholine | Good | [2] |

| 4-Chloro-3,5-dinitrobenzotrifluoride | Chlorine (gas) | None | 200 | 97 | 3,4,5-Trichlorobenzotrifluoride | 98.7 | [3][4] |

| 2,3,4-Trichloronitrobenzene | KF / TBAF | DMSO | 120 | 2 | 2,3,4-Trifluoronitrobenzene | 99.7 | [5] |

This table presents data for analogous compounds to illustrate typical SNAr reaction parameters.

General Experimental Protocol for Nucleophilic Aromatic Substitution

The following protocol is a generalized procedure for conducting an SNAr reaction on an activated chloronitrobenzotrifluoride derivative. It should be adapted based on the specific nucleophile and substrate used.

Objective: To substitute a chlorine atom on the aromatic ring with a representative nucleophile (e.g., an amine or alkoxide).

Materials:

-

2,3-Dichloro-4-nitrobenzotrifluoride (1.0 eq)

-

Nucleophile (e.g., morpholine, sodium methoxide) (1.1 - 1.5 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

Setup: Assemble the reaction flask under an inert atmosphere. Ensure all glassware is dry.

-

Charging the Flask: To the flask, add 2,3-dichloro-4-nitrobenzotrifluoride and the anhydrous solvent. Begin stirring to dissolve the substrate.

-

Addition of Nucleophile: Slowly add the nucleophile to the stirred solution at room temperature. If the reaction is highly exothermic, an ice bath may be used to control the initial temperature rise.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 50-120°C, depending on the nucleophile's reactivity).

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by pouring the mixture into cold water or a saturated ammonium chloride solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the pure substituted product.

Visualization of the SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex .

Note: The above DOT script is a template. For actual image rendering, image paths would need to be valid URLs.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Safety and Handling

Based on data for analogous compounds such as 4-chloro-3-nitrobenzotrifluoride and 2,4-dichloro-5-nitrobenzotrifluoride, it is prudent to handle 2,3-dichloro-4-nitrobenzotrifluoride with care.[6][7] Potential hazards include:

-

Harmful if swallowed.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The reactivity of 2,3-dichloro-4-nitrobenzotrifluoride is characterized by a highly electron-deficient aromatic ring, making it an excellent substrate for nucleophilic aromatic substitution. The primary electrophilic site for nucleophilic attack is the C3 position, which is strongly activated by the adjacent nitro group. The chlorine atom at this position serves as a good leaving group, allowing for the facile introduction of a wide variety of nucleophiles. This predictable reactivity makes 2,3-dichloro-4-nitrobenzotrifluoride a potentially valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

- 1. 4-Chloro-3-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 2. vapourtec.com [vapourtec.com]

- 3. Preparation of chlorobenzotrifluoride compounds - Patent 0150587 [data.epo.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 1,2,3-Trifluoro-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 6. 2,4-Dichloro-5-nitrobenzotrifluoride | C7H2Cl2F3NO2 | CID 621179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide on the Stability and Storage of 2,3-Dichloro-4-nitrobenzodifluoride

Disclaimer: A thorough search for "2,3-Dichloro-4-nitrobenzodifluoride" did not yield any specific information regarding its stability and storage conditions. This suggests that the compound may be rare, not widely studied, or referred to by a different chemical name. However, extensive data is available for the structurally similar compound, 2,3-Dichloro-4-fluoronitrobenzene (CAS No. 36556-51-1) . This guide will provide detailed information on the stability and storage of this related compound, which can serve as a valuable reference for researchers, scientists, and drug development professionals. The principles of handling and storage for this analogue are likely to be very similar.

In-Depth Technical Guide: 2,3-Dichloro-4-fluoronitrobenzene

This guide provides comprehensive information on the stability and recommended storage conditions for 2,3-Dichloro-4-fluoronitrobenzene, a crucial intermediate in various chemical syntheses. Adherence to these guidelines is essential to ensure the chemical's integrity, longevity, and the safety of laboratory personnel.

Chemical Stability

2,3-Dichloro-4-fluoronitrobenzene is a stable compound under standard ambient conditions (room temperature and pressure)[1]. However, it is important to be aware of conditions that can lead to its degradation.

Incompatible Materials and Conditions to Avoid:

-

Strong Oxidizing Agents and Strong Bases: Contact with strong oxidizing agents and strong bases should be avoided as they can lead to vigorous reactions[2].

-

Heat, Sparks, and Open Flames: While the compound is combustible, it should be kept away from open flames, hot surfaces, and other sources of ignition[2].

-

Dust Formation: As a solid, care should be taken to avoid the formation of dust clouds, which can create an explosion hazard in the presence of an ignition source.

Recommended Storage Conditions

Proper storage is critical to maintain the quality and stability of 2,3-Dichloro-4-fluoronitrobenzene. The following table summarizes the key storage recommendations.

| Parameter | Recommendation | Source |

| Temperature | Room Temperature. Store in a cool place. | [3] |

| Atmosphere | Sealed in dry conditions. | [3] |

| Container | Keep container tightly closed. | [4] |

| Location | Store in a dry and well-ventilated place. | [4] |

Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of 2,3-Dichloro-4-fluoronitrobenzene, strict adherence to safety protocols is mandatory.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.

Hygiene Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse[1].

Experimental Protocols

While specific experimental protocols for the stability testing of 2,3-Dichloro-4-fluoronitrobenzene are not publicly available in the provided search results, a general approach to assessing the stability of a chemical compound is outlined below.

General Stability Testing Protocol:

-

Sample Preparation: Prepare multiple samples of 2,3-Dichloro-4-fluoronitrobenzene in appropriate containers.

-

Stress Conditions: Expose the samples to a range of stress conditions, such as elevated temperature, high humidity, and UV light. A control sample should be kept under recommended storage conditions.

-

Time Points: Analyze the samples at predetermined time intervals (e.g., 1 week, 1 month, 3 months, etc.).

-

Analysis: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of the compound and identify any degradation products.

-

Data Evaluation: Compare the results from the stressed samples to the control sample to determine the rate of degradation and the degradation pathway.

Visualization of Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of 2,3-Dichloro-4-fluoronitrobenzene.

References

Commercial Sourcing and Technical Guide for Dichloronitro-Substituted Benzotrifluorides

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the commercial availability and technical specifications of dichloronitro-substituted benzotrifluorides, compounds of significant interest in pharmaceutical and agrochemical research. Initial inquiries for "2,3-Dichloro-4-nitrobenzodifluoride" did not yield a commercially available product under that specific nomenclature. It is likely that this name is either non-standard or refers to a compound not in common commercial production. However, a range of structurally related and commercially available compounds, specifically dichloronitro-substituted benzotrifluorides, serve similar research and development purposes. This guide focuses on these viable alternatives.

The most prominent and well-documented of these alternatives is 2,4-Dichloro-3,5-dinitrobenzotrifluoride . Other relevant and commercially available compounds include 2,4-Dichloro-3-nitrobenzotrifluoride and 2,3-Dichloro-5-nitro-benzotrifluoride . These compounds are valuable as building blocks in organic synthesis due to their reactive functional groups, which allow for the construction of more complex molecules.[1][2]

Commercial Suppliers

A number of chemical suppliers offer these compounds. The following table summarizes a selection of vendors for the most prominent alternative, 2,4-Dichloro-3,5-dinitrobenzotrifluoride, and related structures.

| Supplier | Compound Name | CAS Number | Notes |

| Sigma-Aldrich | 3-Nitrobenzotrifluoride | 98-46-4 | Parent compound, 97% purity.[3] |

| Santa Cruz Biotechnology | 2,4-Dichloro-3-nitrobenzotrifluoride | 203915-49-5 | Offered for proteomics research applications.[4] |

| Anax Laboratories | 2,4-Dichloro-3-nitrobenzotrifluoride | 203915-49-5 | Purity >98%.[5] |

| JHECHEM CO LTD | 2,4-Dichloro-3-nitrobenzotrifluoride | 203915-49-5 | Manufactory in China.[6] |

| Tokyo Chemical Industry (TCI) | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 29091-09-6 | Also known as 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene. |

| Fisher Scientific | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 29091-09-6 | Laboratory chemicals.[7] |

| Jiangsu Dahua Chemical Industrial Co., Ltd. | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 29091-09-6 | Chinese manufacturer.[8] |

| NINGBO INNO PHARMCHEM CO.,LTD. | 2,3-Dichloro-5-nitro-benzotrifluoride | 400-65-7 | Purity of 97%.[1] |

| ChemicalBook | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 29091-09-6 | For R&D use.[9] |

| ECHEMI | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 29091-09-6 | Provides safety data sheets.[10] |

Quantitative Data

The physical and chemical properties of these compounds are crucial for their application in experimental settings. The following tables summarize key quantitative data for the identified alternatives.

Table 1: Physicochemical Properties of 2,4-Dichloro-3,5-dinitrobenzotrifluoride (CAS: 29091-09-6)

| Property | Value | Source |

| Molecular Formula | C₇HCl₂F₃N₂O₄ | [11] |

| Molecular Weight | 305.00 g/mol | [8] |

| Appearance | Light yellow needle-like crystal or solid | [9][12] |

| Melting Point | 76-78 °C | [8][13] |

| Boiling Point | 291-294 °C | [8][13] |

| Flash Point | >110 °C | [8][13] |

| Density | 1.788 g/cm³ | [8][9] |

| Solubility | Insoluble in water; Soluble in Chloroform (Slightly), Methanol (Slightly), hot ethanol, benzene, toluene, acetone. | [9][12] |

| Vapor Pressure | 0.001 mm Hg at 25 °C | [9] |

Table 2: Physicochemical Properties of 2,4-Dichloro-3-nitrobenzotrifluoride (CAS: 203915-49-5)

| Property | Value | Source |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ | [4][6] |

| Molecular Weight | 260.00 g/mol | [4][6] |

| Boiling Point | 267.5 °C at 760 mmHg | [6] |

| Flash Point | 115.6 °C | [6] |

| Density | 1.638 g/cm³ | [6] |

| Refractive Index | 1.511 | [6] |

| Vapor Pressure | 0.0134 mmHg at 25°C | [6] |

Table 3: Physicochemical Properties of 2,4-Dichloro-5-nitrobenzotrifluoride (CAS: 400-70-4)

| Property | Value | Source |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ | [14] |

| Molecular Weight | 259.99 g/mol | [14] |

| XLogP3 | 3.9 | [14] |

Experimental Protocols

Synthesis of 2,4-Dichloro-3,5-dinitrobenzotrifluoride

A common synthetic route to 2,4-Dichloro-3,5-dinitrobenzotrifluoride involves the nitration of 2,4-dichlorobenzotrifluoride. A patented method describes the following steps:

-

Nitration: 2,4-dichlorobenzotrifluoride is added dropwise to a mixture of fuming sulfuric acid and nitric acid in a nitration reactor. The temperature is initially controlled at 40-45°C.[12]

-

Heating Reaction: The temperature is gradually increased to 120°C over several hours and held for a period to ensure the reaction goes to completion. The endpoint is determined by sampling and analysis, with a mononitrate content of less than 1% being the target.[12]

-

Washing: The reaction mixture is then transferred to a water washing kettle.[12]

-

Alkali Washing and Recrystallization: The material is subsequently washed with an alkaline solution and then recrystallized to purify the final product.[12]

-

Isolation: The crystallized product is discharged, centrifuged, and granulated.[12]

A "clean preparation method" has also been described, which involves a two-step nitration process and recycling of the waste acid to improve efficiency and reduce environmental impact.[15]

Mandatory Visualizations

Synthesis Workflow of 2,4-Dichloro-3,5-dinitrobenzotrifluoride

Caption: Synthesis workflow for 2,4-Dichloro-3,5-dinitrobenzotrifluoride.

Application in Drug Development

The dichloronitro-substituted benzotrifluorides are valuable intermediates in the synthesis of pharmaceuticals. Their utility stems from the ability to selectively modify the functional groups on the aromatic ring.

Caption: Application as a building block in drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Nitrobenzotrifluoride 97 98-46-4 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. anaxlab.com [anaxlab.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. Jiangsu Dahua Chemical Industrial Co., Ltd.--2,4-Dichloro-3,5-dinitrobenzotrifluoride|29091-09-6 [jsdhchem.com]

- 9. 2,4-Dichloro-3,5-dinitrobenzotrifluoride - Safety Data Sheet [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 12. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]

- 13. 2,4-Dichloro-3,5-Dinitrobenzotrifluoride [hqpharmtech.com]

- 14. 2,4-Dichloro-5-nitrobenzotrifluoride | C7H2Cl2F3NO2 | CID 621179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

Technical Guide on the Safety and Toxicology of 2,3-Dichloro-4-fluoronitrobenzene

Disclaimer: The following information is provided for the chemical compound 2,3-Dichloro-4-fluoronitrobenzene (CAS No. 36556-51-1). The initial request for "2,3-Dichloro-4-nitrobenzodifluoride" likely contained a typographical error, as the former is a recognized chemical entity with available safety data. This document is intended for researchers, scientists, and drug development professionals.

Chemical Identification and Physical Properties

This section summarizes the key identifiers and physicochemical properties of 2,3-Dichloro-4-fluoronitrobenzene.

| Property | Value |

| IUPAC Name | 2,3-dichloro-1-fluoro-4-nitrobenzene |

| CAS Number | 36556-51-1 |

| Molecular Formula | C₆H₂Cl₂FNO₂ |

| Molecular Weight | 209.99 g/mol [1] |

| Appearance | Solid (form and color may vary) |

| Computed Flash Point | 114.5±25.9 °C[2] |

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. The aggregated GHS information for 2,3-Dichloro-4-fluoronitrobenzene from multiple notifications to the ECHA C&L Inventory indicates the following potential hazards.[1]

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | H301: Toxic if swallowed | ☠️ | Danger |

| H302: Harmful if swallowed | ❗ | Warning | |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin | ☠️ | Danger |

| Skin Corrosion/Irritation | H315: Causes skin irritation | ❗ | Warning |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | ❗ | Warning |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled | ☠️ | Danger |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | ❗ | Warning |

Below is a logical diagram illustrating the relationship between the hazard classifications and the required precautionary measures.

Toxicological Information

General Toxicity of Dichloronitrobenzenes:

-

Acute Toxicity: Isomers of dichloronitrobenzene generally exhibit moderate acute toxicity via oral and dermal routes. For instance, the oral LD50 for 2,4-dichloronitrobenzene in rats is reported as 990 mg/kg.[2]

-

Skin Sensitization: Some isomers, such as 2,4-dichloronitrobenzene, are considered to be skin sensitizers.

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified some dichloronitrobenzene isomers as "Possibly carcinogenic to humans" (Group 2B).

-

Genotoxicity: There is some evidence of genotoxic potential for certain isomers from in vitro studies.

-

Organ Toxicity: Repeated exposure to dichloronitrobenzene isomers has been shown to cause toxicity to the liver, kidneys, and hematopoietic system in animal studies.[3] A common effect of chloronitrobenzene compounds is the induction of methemoglobinemia, leading to anemia and secondary tissue damage.[4]

Signaling Pathways: Specific signaling pathways for the toxicity of 2,3-Dichloro-4-fluoronitrobenzene have not been elucidated in the available literature. The genotoxic and carcinogenic effects of related nitroaromatic compounds are often linked to metabolic activation, leading to the formation of reactive intermediates that can adduct to DNA and other macromolecules.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the toxicological assessment of 2,3-Dichloro-4-fluoronitrobenzene are not available. Toxicological data for regulatory submissions on similar chemicals, such as 2,4-dichloronitrobenzene, often rely on standardized OECD (Organisation for Economic Co-operation and Development) test guidelines.

Example of a Relevant OECD Guideline:

-

OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. This guideline is designed to provide information on the possible health hazards arising from repeated exposure to a substance over a prolonged period.

-

Methodology Overview: A specified number of animals (usually rats) of each sex are administered the test substance daily via the oral route for a set period. For males, this continues for at least 28 days and through a pre-mating, mating, and post-mating period. For females, dosing continues through pre-mating, mating, gestation, and lactation. During the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At termination, hematology, clinical biochemistry, and gross and microscopic pathology examinations are conducted on the parental animals. The offspring are assessed for viability, growth, and development.

-

The following diagram illustrates a generalized workflow for a chemical hazard assessment, which would typically involve studies like those described by the OECD guidelines.

Handling and Safety Precautions

Given the hazardous nature of this compound, strict safety protocols should be followed.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If working with powders or in a situation where inhalation is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

-

-

Hygiene Measures: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.

First-Aid Measures

-

If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.

-

If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

References

- 1. 2,3-Dichloro-4-fluoronitrobenzene | C6H2Cl2FNO2 | CID 14876020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Historical Overview of Dichloronitrobenzotrifluoride Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical and contemporary synthetic methods for producing dichloronitrobenzotrifluorides. These compounds are pivotal intermediates in the manufacturing of a wide array of agrochemicals, pharmaceuticals, and dyes. This document details the evolution of synthetic strategies, presenting key experimental protocols and quantitative data to offer a comprehensive resource for professionals in chemical research and development.

Introduction

Dichloronitrobenzotrifluorides are a class of substituted aromatic compounds characterized by a trifluoromethyl group, two chlorine atoms, and a nitro group attached to a benzene ring. The specific substitution patterns of these functional groups significantly influence the chemical reactivity and properties of the molecule, making the development of regioselective and efficient synthetic methods a key focus of industrial and academic research. This guide will primarily focus on the historical development of the synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride and related isomers, which are of significant industrial importance.

Early Synthetic Approaches: The Nitration of Dichlorobenzotrifluoride

The most historically prominent and industrially established method for the synthesis of dichloronitrobenzotrifluorides is the direct nitration of a dichlorobenzotrifluoride precursor. This electrophilic aromatic substitution reaction has been refined over decades to improve yield, purity, and safety.

Method 1: Classical Nitration with Mixed Acids

One of the earliest and most straightforward approaches involves the use of a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), commonly known as mixed acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Reaction Pathway:

Caption: Nitration of 2,4-Dichlorobenzotrifluoride with Mixed Acid.

Experimental Protocol (Representative):

A laboratory-scale investigation into the nitration of 2,4-dichlorobenzotrifluoride using mixed acids highlights the potential for runaway reactions, necessitating careful thermal management.[1][2] In a typical industrial process, the reaction is conducted in a sequential batch reactor (SBR).[1]

-

Reactor Setup: The reaction is carried out in a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dosing system for the coreactant.

-

Initial Charge: The reactor is initially charged with the mixed acid solution (e.g., ~9% w/w of nitric acid in sulfuric acid).[1]

-

Reactant Addition: 2,4-dichlorobenzotrifluoride is then dosed into the reactor over a period of time (e.g., 4 hours) while maintaining a constant temperature (e.g., 55 °C).[1]

-

Reaction Monitoring: The reaction progress and thermal stability are closely monitored. The heat of reaction for the nitration of 2,4-dichlorobenzotrifluoride is approximately -100 kJ/mol.[2]

-

Work-up: Upon completion, the reaction mixture is carefully quenched with water, and the product is isolated.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant | 2,4-Dichlorobenzotrifluoride | [1][2] |

| Nitrating Agent | Mixed Acid (H₂SO₄/HNO₃) | [1][2] |

| Temperature | 55 - 60 °C | [1][2] |

| Dosing Time | 4 hours | [1] |

| Heat of Reaction | -100 kJ/mol | [2] |

Method 2: Dinitration using Fuming Sulfuric Acid (Oleum) and Nitric Acid

For the introduction of a second nitro group, more forcing reaction conditions are required. This is typically achieved by using fuming sulfuric acid (oleum), which contains dissolved sulfur trioxide (SO₃), in combination with nitric acid. The increased acidity of the medium facilitates the dinitration of the aromatic ring.

Reaction Pathway:

Caption: Stepwise Dinitration of 2,4-Dichlorobenzotrifluoride.

Experimental Protocol (Representative):

A patented method for the preparation of 2,4-dichloro-3,5-dinitrobenzotrifluoride provides a detailed industrial-scale procedure.[3]

-

Initial Charge: A nitrification reaction kettle is charged with metered fuming sulfuric acid and nitric acid.[3]

-

Temperature Control: The temperature is controlled at 40-45 °C.[3]

-

Reactant Addition: 2,4-dichlorobenzotrifluoride is added dropwise, and the temperature is maintained for 1 hour.[3]

-

Heating Profile: The reaction mixture is then heated to 90 °C over 3 hours, then to 100 °C over 6-7 hours, and finally to 120 °C over 4 hours.[3]

-

Reaction Completion: The reaction is held at 120 °C for 5 hours, with the endpoint determined by sampling and analysis showing the primary nitrate content is less than 1%.[3]

-

Work-up: The reacted materials are transferred to a water washing kettle, followed by separation into an alkaline washing kettle.[3]

-

Crystallization and Isolation: The material is then subjected to recrystallization, followed by centrifugation and granulation to obtain the final product.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Reactant | 2,4-Dichlorobenzotrifluoride | [3] |

| Nitrating Agent | Fuming Sulfuric Acid and Nitric Acid | [3] |

| Initial Temperature | 40-45 °C | [3] |

| Final Temperature | 120 °C | [3] |

| Total Reaction Time | > 19 hours | [3] |

| Endpoint | Primary nitrate content < 1% | [3] |

Method 3: Nitration with Oleum and Alkali Metal Nitrates

An alternative to using nitric acid directly is the in-situ generation of the nitrating agent from an alkali metal nitrate, such as sodium or potassium nitrate, in the presence of oleum. This method can offer advantages in terms of handling and stability of the nitrating mixture. A patented process describes the preparation of 3,5-dinitrobenzotrifluoride compounds using this approach.[4]

Experimental Protocol (Conceptual):

-

Nitrating Mixture Preparation: A stable nitration composition is prepared by mixing sulfuric acid containing excess SO₃ (oleum) and an alkali metal nitrate (e.g., NaNO₃ or KNO₃). The molar ratio of SO₃ to the nitrate is maintained in the range of 1.5 to 2.0.[4]

-

Reaction: The benzotrifluoride compound (e.g., 2,4-dichlorobenzotrifluoride) is added to the nitrating mixture.[4]

-

Temperature: The reaction is conducted at an elevated temperature, up to about 225 °C.[4]

-

Isolation: The reaction mixture is then added to a large volume of cold water, causing the crystalline product to precipitate. The crude product is isolated by filtration and can be purified by recrystallization.[4]

Advancements in Dinitration: Cleaner and More Efficient Processes